Perfluoroaniline

描述

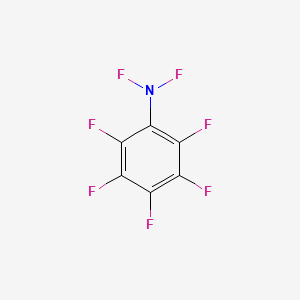

Perfluoroaniline (C₆H₂F₅N, molecular weight: 183.08 g/mol), also known as pentafluoroaniline, is a fluorinated aromatic amine where all hydrogen atoms on the benzene ring are replaced by fluorine, retaining a single amino (-NH₂) group . This substitution imparts exceptional chemical inertness, thermal stability, and unique electronic properties due to the strong electron-withdrawing effects of fluorine atoms. It serves as a precursor in synthesizing specialty polymers, agrochemicals, and pharmaceuticals .

属性

CAS 编号 |

58749-37-4 |

|---|---|

分子式 |

C6F7N |

分子量 |

219.06 g/mol |

IUPAC 名称 |

N,N,2,3,4,5,6-heptafluoroaniline |

InChI |

InChI=1S/C6F7N/c7-1-2(8)4(10)6(14(12)13)5(11)3(1)9 |

InChI 键 |

AWXHDJSWFBWERK-UHFFFAOYSA-N |

规范 SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Perfluoroaniline can be synthesized through the direct fluorination of aniline using elemental fluorine under controlled conditions. This process involves the replacement of hydrogen atoms with fluorine atoms, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves continuous flow methodologies, where fluorine gas reacts with an appropriate this compound substrate. This method is efficient for handling highly reactive and toxic reagents .

化学反应分析

Types of Reactions: Perfluoroaniline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products:

Oxidation: this compound oxides.

Reduction: this compound amines.

Substitution: Various substituted this compound derivatives.

科学研究应用

Perfluoroaniline has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various fluorinated compounds.

Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.

Medicine: Explored for its potential in drug development and as a component in medical devices.

Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings

作用机制

The mechanism of action of perfluoroaniline involves its interaction with molecular targets and pathways. This compound can activate peroxisome proliferator-activated receptor alpha (PPARα), leading to various biological effects. It can also interfere with cellular processes such as calcium homeostasis, protein kinase C activity, and synaptic plasticity .

相似化合物的比较

Monofluoroanilines

- Example: 2-Fluoroaniline (C₆H₆FN, MW: 111.12 g/mol) Structure: A single fluorine substituent at the ortho position relative to the amino group. Properties: Less electron-deficient than perfluoroaniline, enabling moderate reactivity in electrophilic substitution reactions. Applications: Intermediate in dye synthesis and pharmaceuticals .

Polyfluoroanilines

- Example: 2,3,5,6-Tetrafluoroaniline (TFANI, C₆H₃F₄N, MW: 165.09 g/mol) Structure: Four fluorine atoms on the benzene ring. Properties: Reduced electron density compared to monofluoroanilines but higher than this compound. Polymers derived from TFANI exhibit lower electrochromic efficiency (absorbance variation <1/12 of PEDOT films) due to diminished redox activity . Applications: Electrochromic materials and conductive polymers .

Mixed Halogenated Anilines

Functionalized Fluoroanilines

- Example: 2-(Difluoromethylsulphonyl)-6-fluoroaniline (C₇H₆F₃NO₂S, MW: 225.19 g/mol) Structure: Features a sulfonyl (-SO₂-) group and fluorine atoms. Properties: High thermal stability and selectivity in chemical reactions. Applications: Pharmaceutical research and materials science .

Derivatives of this compound

- Example: N,N-Dichlorothis compound (C₆F₅NCl₂) Synthesis: Chlorination of this compound with t-butyl hypochlorite . Reactivity: Oxidizes iodide to iodine, undergoes hydrolysis to yield chlorinated cyclohexenones, and forms Diels–Alder adducts with cyclopentadiene .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。